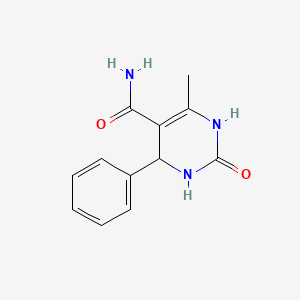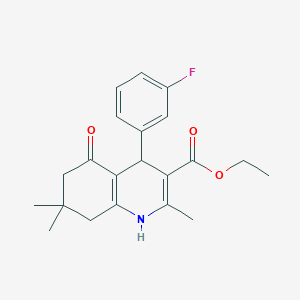![molecular formula C16H17BrN2O2 B5246916 (5-BROMO-2-FURYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE CAS No. 959246-86-7](/img/structure/B5246916.png)
(5-BROMO-2-FURYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE
Overview
Description
(5-BROMO-2-FURYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is an organic compound that features a combination of a brominated furan ring and a piperazine moiety substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-FURYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Brominated Furan Ring: The starting material, 5-bromo-2-furaldehyde, is synthesized through the bromination of 2-furaldehyde using bromine in an appropriate solvent.
Piperazine Derivative Formation: The piperazine derivative is prepared by reacting 2-methylphenylamine with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling Reaction: The final step involves coupling the brominated furan ring with the piperazine derivative using a suitable base and solvent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-FURYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrogen-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(5-BROMO-2-FURYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets.
Industrial Applications: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-BROMO-2-FURYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The brominated furan ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methylphenyl)[5-(4-fluorophenyl)-2-thienyl]methanone
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (5-Bromo-2-furyl)(2-bromo-5-methylphenyl)methanone
Uniqueness
(5-BROMO-2-FURYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is unique due to its specific combination of a brominated furan ring and a piperazine moiety with a methylphenyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-12-4-2-3-5-13(12)18-8-10-19(11-9-18)16(20)14-6-7-15(17)21-14/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRICHCDVSOUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176974 | |
| Record name | (5-Bromo-2-furanyl)[4-(2-methylphenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959246-86-7 | |
| Record name | (5-Bromo-2-furanyl)[4-(2-methylphenyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959246-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-furanyl)[4-(2-methylphenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclopropyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5246854.png)
![(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B5246858.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5246866.png)
![1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)-2,2-DIPHENYLETHAN-1-ONE](/img/structure/B5246876.png)

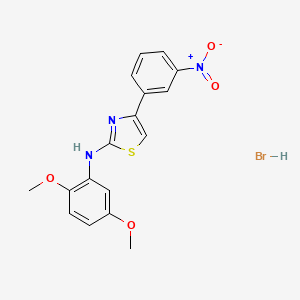
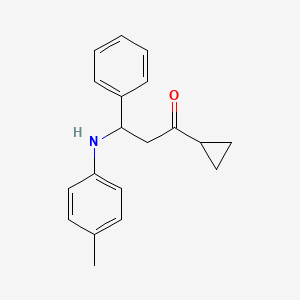
![Ethyl 6-bromo-1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride](/img/structure/B5246907.png)
![2,6-Ditert-butyl-4-[2-(5-iodofuran-2-yl)benzimidazol-1-yl]phenol](/img/structure/B5246912.png)
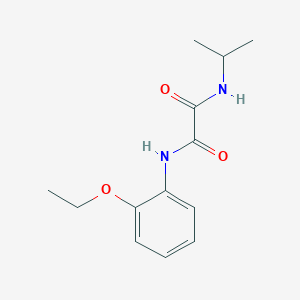
![methyl 5-tert-butyl-1-[(4-chlorophenyl)carbonyl]-5-hydroxy-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5246928.png)
